2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
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Overview
Description
2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[321]octan-8-yl)benzonitrile is a complex organic compound with a unique structure that includes a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key component of the compound. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-((1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl)-3-methylbenzonitrile: A closely related compound with similar structural features.
Tropane Alkaloids: Compounds with a similar bicyclic ring system that exhibit a range of biological activities.
Uniqueness
2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H19ClN2O3 |
---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-[(1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-9-12(4-3-10(7-18)14(9)17)19-11-5-13(20)16(19,22)8-15(2,21)6-11/h3-4,11,13,20-22H,5-6,8H2,1-2H3/t11-,13?,15+,16+/m1/s1 |
InChI Key |
JPCAFJPDHJCWSZ-UOPFWMHBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC([C@]2(C[C@@](C3)(C)O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CC(C2(CC(C3)(C)O)O)O |
Origin of Product |
United States |
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